molecular formula C7H7N3 B11924196 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine

5-Methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11924196
M. Wt: 133.15 g/mol
InChI Key: ZUIGBYYSTWLJOU-UHFFFAOYSA-N
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Description

5-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a versatile, high-value chemical scaffold, often described as a 9-deazapurine, recognized for its significant potential in the discovery and development of novel therapeutic agents. This core structure is a key intermediate in synthetic organic chemistry, serving as a critical building block for the creation of more complex, biologically active molecules aimed at challenging disease targets. Extensive research has established derivatives of this pyrrolo[3,2-d]pyrimidine scaffold as potent inhibitors in oncology. Notably, substituted analogs have been developed into highly effective microtubule targeting agents (MTAs) that bind to the colchicine site, leading to microtubule depolymerization and demonstrating potent antiproliferative activity against various cancer cell lines . These compounds are particularly valuable as they can circumvent major clinical resistance mechanisms, including overexpression of P-glycoprotein (Pgp) and βIII-tubulin . Furthermore, structural modifications at the N-5 position have been shown to fine-tune antiproliferative potency and modulate toxicity, underscoring the strategic importance of this molecular framework in lead optimization . Beyond oncology, this chemotype is also being explored for the development of novel antitubercular agents, highlighting its broad utility in medicinal chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5-methylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H7N3/c1-10-3-2-6-7(10)4-8-5-9-6/h2-5H,1H3

InChI Key

ZUIGBYYSTWLJOU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=NC=NC=C21

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 5h Pyrrolo 3,2 D Pyrimidine and Structural Analogues

Classical and Convergent Synthetic Routes to the Pyrrolo[3,2-d]pyrimidine Core

The construction of the fused pyrrolo[3,2-d]pyrimidine ring system has been approached from several classical perspectives, primarily involving the elaboration of a pre-existing pyrimidine (B1678525) ring or, less commonly, building the pyrimidine ring onto a pyrrole (B145914) precursor. These methods often rely on multi-step sequences that utilize key, strategically functionalized intermediates.

Multi-Step Approaches via Key Intermediates

The synthesis of the pyrrolo[3,2-d]pyrimidine core frequently begins with appropriately substituted pyrimidine derivatives. A common strategy involves using pyrimidines with functional groups at the C5 and C6 positions that can be elaborated to form the fused pyrrole ring.

One such approach starts from 2-amino-6-methyl-5-nitropyrimidin-4-one. Reaction with DMF dimethyl acetal (B89532) yields an imine, which can be N-protected and then converted to an enamine. Subsequent reduction of the nitro group, typically with sodium dithionite, initiates a cyclization and elimination cascade to furnish the pyrrolo[3,2-d]pyrimidine ring system. Another pathway involves the base-catalyzed condensation of 3,3-dimethoxypropionitrile with aldehydes, followed by hydrolysis to create unsaturated cyano aldehydes. nih.gov Catalytic reduction and reaction with diethyl aminomalonate produce enamines, which are key intermediates that cyclize to form aminopyrroles upon treatment with a base like sodium methoxide. nih.gov

A versatile multi-step synthesis for 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives has also been developed, highlighting the adaptability of these classical routes for creating specific analogues. nih.gov Furthermore, domino reactions starting from 5-bromo-6-chloro-1,3-dimethyluracil provide a pathway to various pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones through a sequence involving Sonogashira coupling followed by cyclization. nih.govbeilstein-journals.org

Amine Oxide Rearrangement Strategies

A particularly elegant and efficient method for constructing the pyrrole ring in fused heterocycles is through amine oxide rearrangement. acs.orgacs.org This sigmatropic rearrangement provides a mild and often high-yielding route to pyrrolo[3,2-d]pyrimidines.

In a representative synthesis, 5-[N-[4-(aryloxy)but-2-ynyl]-N-ethylamino]-1,3-dimethyluracils are treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a solvent like dichloromethane (B109758) at low temperatures (0–5 °C). acs.orgacs.org This reaction proceeds via the formation of an amine oxide intermediate, which then undergoes a nih.govacs.org-sigmatropic rearrangement to form the C-C bond and construct the pyrrole ring. This method is noted for its high efficiency, affording the desired pyrrolo[3,2-d]pyrimidine derivatives in excellent yields of 90–95%. acs.orgacs.org The resulting products can be further modified; for instance, benzoate (B1203000) derivatives formed during the reaction can be converted to methoxy (B1213986) derivatives by refluxing in methanol. acs.orgacs.org The regioselective nature of this synthesis makes it a powerful tool for creating specific isomers of biologically important pyrrolo[3,2-d]pyrimidines. researchgate.net

Starting Material Reagent Conditions Yield (%) Reference
5-[N-[4-(aryloxy)but-2-ynyl]-N-ethylamino]-1,3-dimethyluracilsm-CPBADichloromethane, 0-5 °C, 12-15 h90-95 acs.orgacs.org

Cyclocondensation and Cyclization Reactions

Cyclocondensation and cyclization reactions represent a major class of synthetic strategies for accessing the pyrrolo[3,2-d]pyrimidine core. These methods involve the intramolecular or intermolecular condensation of precursors to form the final heterocyclic system.

A prominent example is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones through a domino C-N coupling/hydroamination reaction. beilstein-journals.orgbeilstein-journals.org This process begins with a Sonogashira coupling of a halogenated uracil (B121893) derivative with a terminal alkyne to produce an alkynylated uracil intermediate. beilstein-journals.org This intermediate is then reacted with various anilines in a one-pot cyclization. The reaction is catalyzed by a palladium complex, with optimized conditions often involving Pd(OAc)₂, a phosphine (B1218219) ligand like DPEphos, and a base such as K₃PO₄ in a solvent like DMA at 100 °C. beilstein-journals.org This methodology tolerates a variety of functional groups on the aniline (B41778) component, affording the desired products in moderate to good yields. beilstein-journals.org

Another innovative approach involves the hydrogenolytic ring contraction of pyrimido[5,4-c]pyridazines. acs.org This method converts 6-methyl-5-phenylazopyrimidines into the intermediate pyridazine-fused system, which then undergoes ring contraction to yield the target 5H-pyrrolo[3,2-d]pyrimidine. acs.org Additionally, acid-catalyzed guanylation of specific aminopyrrole precursors, followed by base-mediated ring closure, provides another route to the pyrrolo[3,2-d]pyrimidine ring system. nih.gov

Starting Material Reagents/Catalyst Conditions Yield (%) Reference
Alkynylated Uracils + AnilinesPd(OAc)₂, DPEphos, K₃PO₄DMA, 100 °C, 15 hModerate to Good beilstein-journals.org

Advanced Synthetic Techniques and Catalysis in 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine Synthesis

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, environmental impact, and scope of heterocyclic synthesis. Organocatalysis and microwave-assisted protocols have been successfully applied to the synthesis of pyrrolopyrimidine analogues.

Organocatalysis in Multicomponent Reactions

Organocatalysis offers a metal-free and environmentally benign alternative for constructing complex heterocyclic frameworks. A notable example is the use of thiamine (B1217682) hydrochloride (Vitamin B₁) as a recyclable organocatalyst for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a close analogue of the target scaffold. tandfonline.com

This multicomponent reaction involves the condensation of an amino uracil, an arylglyoxal, and a third component like malononitrile (B47326) or a thiol in an aqueous medium. tandfonline.com The use of a readily available and green organocatalyst in water makes this procedure highly attractive from a sustainability perspective. The method is characterized by its mild reaction conditions, high yields, and tolerance for a wide range of functional groups on the arylglyoxal substrate. tandfonline.com This approach highlights the potential of organocatalysis for the efficient and diverse synthesis of pyrrolopyrimidine systems.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times, increase yields, and enhance the efficiency of organic reactions. mdpi.com This technique has been applied to the synthesis of various pyrimidine-fused heterocycles.

One-pot, multicomponent reactions under microwave irradiation provide a high-yield pathway to multifunctionalized pyrido[2,3-d]pyrimidines, a related ring system. nih.gov This method allows for the rapid assembly of complex molecules from simple starting materials like α,β-unsaturated esters, amidine systems, and malononitrile in a single step. nih.gov Similarly, microwave irradiation has been shown to improve the yield and significantly shorten the reaction time for the synthesis of pyridazine (B1198779) derivatives, which can be precursors to pyrrolo-fused systems. mdpi.com The application of microwave assistance has also been demonstrated in the synthesis of other related heterocycles like imidazo[1,2-a]pyrimidin-5(8H)-ones and various pyrrole derivatives, indicating its broad applicability and potential for the synthesis of this compound. eurekaselect.comrsc.org These protocols are often considered ecofriendly as they can reduce the need for prolonged heating and large volumes of solvent. mdpi.com

Derivatization Strategies and Functionalization of the this compound Nucleus

The strategic modification of the this compound core is essential for fine-tuning its biological activity. Key positions for derivatization include the N5-position of the pyrrole ring, and the C4 and C7 positions of the pyrimidine and pyrrole rings, respectively.

The nitrogen atom at the 5-position (N5) of the pyrrolo[3,2-d]pyrimidine ring system is a key site for synthetic modification. Introducing substituents at this position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Studies have shown that N5-substitution can modulate the toxicity and metabolic stability of pyrrolo[3,2-d]pyrimidine derivatives. For instance, the introduction of N5-hydroxyalkyl groups has been reported to enhance metabolic stability. nih.gov In a series of halogenated pyrrolo[3,2-d]pyrimidines, N5-alkyl substitutions were employed to decrease the rate of metabolism, which was hypothesized to be linked to toxicity. nih.gov This strategy led to compounds with comparable biological activity but significantly reduced toxicity. nih.gov

Furthermore, research indicates that N5-substitution can enhance the antiproliferative activity of these compounds. A study focusing on a series of novel N5-substituted pyrrolo[3,2-d]pyrimidines demonstrated a notable reduction in the EC50 values against certain cancer cell lines, highlighting the importance of this position in the development of potent therapeutic agents. nih.gov The synthesis of these N5-substituted analogs often involves the alkylation of the N5-position of the parent pyrrolo[3,2-d]pyrimidine scaffold. nih.govnih.gov

Compound TypeSubstitutionEffectReference
Halogenated pyrrolo[3,2-d]pyrimidinesN5-alkylDecreased toxicity, comparable activity nih.gov
Pyrrolo[3,2-d]pyrimidinesN5-hydroxyalkylIncreased metabolic stability nih.gov
Pyrrolo[3,2-d]pyrimidinesN5-substitutionReduced EC50 against CCRF-CEM leukemia cells by up to 7-fold nih.gov

The C4-position of the pyrimidine ring is another critical site for functionalization, often influencing the compound's interaction with biological targets. Modifications at this position are frequently achieved through nucleophilic substitution reactions on a C4-chloro precursor, such as 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. nih.govbldpharm.com

A notable strategy involves the introduction of a phenoxy linker at the C4-position, which can then be further functionalized. For example, a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase. nih.gov In this work, the key C4 modification was the incorporation of a diphenylurea moiety via an oxygen linker, leading to potent VEGFR2 inhibitors. nih.gov

The general synthetic route to these C4-modified compounds often starts with a commercially available or synthesized 4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative. nih.gov This intermediate can then react with various nucleophiles, such as phenols, amines, or other moieties, to introduce diversity at the C4-position.

PrecursorReagent/ConditionC4-ModificationResulting Compound ClassReference
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidinePhenol derivative, basePhenoxy linkage4-Phenoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidines nih.gov
4-Chloro-pyrrolopyrimidineHydrazine (B178648) hydrate (B1144303), ethanolHydrazino group4-Hydrazino-pyrrolopyrimidines nih.gov
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineN-methyl-1-(meta-tolyl)methanamine, DIPEAAmino groupN-Methyl-N-(3-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives mdpi.com

Halogenation, particularly at the C7-position of the pyrrole ring, has been shown to significantly enhance the biological activity of pyrrolo[3,2-d]pyrimidines. nih.gov The introduction of a halogen atom at this position can increase the antiproliferative potency of the compounds. nih.govnih.gov

The synthesis of C7-halogenated derivatives is typically achieved through electrophilic halogenation of the pyrrolo[3,2-d]pyrimidine core. For instance, 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine was synthesized by treating 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with N-iodosuccinimide (NIS) in anhydrous tetrahydrofuran (B95107) (THF). nih.gov This C7-iodo derivative can serve as a versatile intermediate for further modifications through cross-coupling reactions.

Other halogenation strategies involve the direct halogenation of the pyrrolo[2,3-d]pyrimidine system using N-halosuccinimides (NCS, NBS, NIS) to introduce chlorine, bromine, or iodine at specific positions. mdpi.com For example, N-7, O-disilylation of 4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidines has been used to activate the molecule for regiospecific halogenation at the C-5 position. researchgate.net

Starting MaterialHalogenating AgentPosition of HalogenationProductReference
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineN-iodosuccinimide (NIS)C72,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesN-halosuccinimides (NCS, NBS, NIS)C33-Halo-substituted pyrrolo[2,3-d]pyrimidines mdpi.com
4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidinesN-halosuccinimidesC55-Halo-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidines researchgate.net

The incorporation of more complex functional groups, such as urea (B33335) and hydrazide moieties, onto the this compound scaffold has led to the discovery of compounds with significant biological activities.

As mentioned earlier, the introduction of a diphenylurea moiety at the C4-position of the this compound core resulted in potent VEGFR2 kinase inhibitors. nih.gov The synthesis of these urea derivatives typically involves the coupling of a C4-amino or C4-phenoxy-aniline precursor with an appropriate isocyanate or by constructing the urea linkage through other standard synthetic methods.

Hydrazide derivatives have also been explored. For example, 4-hydrazino-pyrrolopyrimidines can be synthesized by reacting a 4-chloro-pyrrolopyrimidine with hydrazine hydrate. nih.gov These hydrazino intermediates can then be further elaborated. For instance, they can be reacted with various aldehydes to form hydrazone linkages, as demonstrated in the synthesis of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. mdpi.com Additionally, heating a mixture of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate derivatives with hydrazine hydrate has been shown to yield complex pyridazine-fused systems. acs.org

ScaffoldMoiety IntroducedSynthetic ApproachResulting Compound ClassReference
5-Methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidineDiphenylureaCoupling with an isocyanateVEGFR2 kinase inhibitors nih.gov
4-Chloro-pyrrolopyrimidineHydrazineReaction with hydrazine hydrate4-Hydrazino-pyrrolopyrimidines nih.gov
4-Hydrazinobenzoyl-pyrrolo[2,3-d]pyrimidineHalogenated benzaldehydesCondensation reactionHalogenated benzylidene-benzohydrazides mdpi.com
Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylatesHydrazineHeating with hydrazine hydrateDihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives acs.org

Advanced Spectroscopic and Analytical Characterization of 5 Methyl 5h Pyrrolo 3,2 D Pyrimidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In the study of various pyrrolopyrimidine derivatives, ¹H-NMR spectra are crucial for identifying the protons within the molecule. For instance, in a series of tricyclic pyrrolo[2,3-d]pyrimidines, which share a similar core structure, the chemical shifts (δ) of the protons provide evidence for the successful synthesis of the target molecules. mdpi.com Similarly, for 7H-pyrrolo[2,3-d]pyrimidine derivatives, the proton at the 2-position of the core structure shows a characteristic signal between 8.34 and 8.38 ppm. mdpi.comnih.gov

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in various derivatives have been reported, confirming the connectivity and electronic environment within the heterocyclic system. mdpi.comnih.gov For example, in a series of (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine derivatives, distinct signals in the ¹³C-NMR spectra correspond to the carbon atoms of the fused ring system and the substituted phenyl groups. mdpi.com

Interactive Table: Representative ¹H and ¹³C NMR Data for Pyrrolo[3,2-d]pyrimidine Derivatives Below is a table summarizing characteristic NMR data for select derivatives.

CompoundNucleusSolventChemical Shift (δ, ppm)
2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one¹HCDCl₃7.56 (d, J = 8.4 Hz, 2H), 7.32 (d, J = 8.4 Hz, 2H), 6.67 (s, 1H), 4.40 (s, 2H), 3.70 (s, 3H), 3.05 (s, 2H), 1.83 (s, 4H), 1.76 (s, 2H) mdpi.com
2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one¹³CCDCl₃158.99, 158.75, 147.95, 135.48, 131.82, 130.96, 130.22, 122.09, 105.69, 102.31, 42.21, 37.62, 30.02, 29.63, 27.99, 25.53 mdpi.com
5-Iodo-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine¹HDMSO-d₆8.09 (s, 1H), 7.52 (s, 1H), 3.95 (d, J=7.2 Hz, 2H), 1.21 (dqd, J=12.3, 7.5, 4.8 Hz, 1H), 0.50–0.43 (m, 2H), 0.41–0.34 (m, 2H) nih.gov
5-Iodo-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine¹³CDMSO-d₆157.1, 151.8, 149.5, 129.3, 102.8, 49.4, 48.3, 11.6, 3.6 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound derivatives by analyzing their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is frequently employed to confirm the elemental composition of the synthesized compounds with high accuracy. mdpi.comnih.gov

The fragmentation patterns observed in the mass spectra provide valuable information about the structural components of the molecules. For instance, in the analysis of certain pyrimidine (B1678525) derivatives, the fragmentation pathways can reveal the loss of specific side chains or functional groups, which helps in confirming the proposed structure. researchgate.net The molecular ion peak ([M+H]⁺) is typically observed, and its measured value is compared with the calculated value to validate the chemical formula. mdpi.comnih.gov

Interactive Table: High-Resolution Mass Spectrometry (HRMS) Data for Pyrrolo[3,2-d]pyrimidine Derivatives This table presents HRMS data for several derivatives, demonstrating the accuracy of the technique in confirming their molecular formulas.

CompoundFormulaIonCalculated m/zFound m/z
3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneC₁₇H₁₆BrClN₃O[M+H]⁺392.0165 mdpi.com392.0138 mdpi.com
3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneC₁₇H₁₆Cl₂N₃O[M+H]⁺348.0670 mdpi.com348.0644 mdpi.com
2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-oneC₁₈H₁₉BrN₃O[M+H]⁺372.0711 mdpi.com372.0710 mdpi.com
5-Iodo-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineC₁₀H₁₂IN₄[M+H]⁺315.0101 nih.gov315.0118 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

In the analysis of pyrrolopyrimidine derivatives, characteristic IR absorption bands can confirm the presence of key functional groups. For example, the IR spectra of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' show unique stretching bands for carbon-halogen bonds: 720–760 cm⁻¹ for C-Br, 521–750 cm⁻¹ for C-Cl, and 512–529 cm⁻¹ for C-F. nih.gov Other important vibrations include N-H stretching, typically observed in the range of 3100-3500 cm⁻¹, and C=O (carbonyl) stretching, which appears around 1650-1750 cm⁻¹. nih.govnih.gov These characteristic bands provide evidence for the successful incorporation of various substituents into the core pyrrolopyrimidine structure.

X-ray Crystallography for Three-Dimensional Structural Determination and Protein-Ligand Complex Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in understanding the structure of pyrrolopyrimidine derivatives and how they interact with biological targets.

A notable application was the determination of the co-crystal structure of a 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivative (compound 20d) in complex with the vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov This analysis revealed that the inhibitor binds to the inactive conformation of the kinase, providing critical insights into its mechanism of action. nih.gov In other research, X-ray crystal structure analysis has been a key guide in the lead optimization process for developing potent inhibitors based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold. nih.gov The detailed structural information obtained from X-ray crystallography is invaluable for structure-based drug design. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC, UPLC, LC-MS)

A variety of chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress. For purification, silica (B1680970) gel flash column chromatography is a standard method. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to determine the purity of the final compounds, often achieving greater than 95% purity. nih.govbldpharm.com For instance, the purity of final inhibitors in one study was assessed using a Waters Acquity UPLC system with a C18 column and a gradient elution of acetonitrile (B52724) and water. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of molecular weight. bldpharm.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a classical analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared to the calculated percentages for the proposed empirical formula to provide validation of the compound's composition.

In the characterization of new pyrrolo[1,2-c]pyrimidine (B3350400) derivatives, elemental analysis was used alongside spectroscopic methods to confirm the structures of the newly synthesized compounds. researchgate.net While modern high-resolution mass spectrometry (HRMS) can often provide sufficient data to confirm a molecular formula with a high degree of confidence, elemental analysis remains a fundamental and complementary method for the validation of novel chemical entities. mdpi.comnih.gov

Computational and Theoretical Investigations of 5 Methyl 5h Pyrrolo 3,2 D Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, providing a foundational understanding of its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. irjweb.com It is particularly effective for calculating the optimized molecular geometry and electronic properties of heterocyclic compounds. irjweb.com For molecules in the pyrimidine (B1678525) family, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are performed to predict bond lengths, bond angles, and dihedral angles of the optimized, lowest-energy structure. irjweb.com This theoretical analysis provides a precise three-dimensional model of the molecule, which is the starting point for further computational studies, including the analysis of molecular orbitals and electrostatic potential. irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity and stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the ground state. irjweb.com This analysis indicates that charge transfer can occur within the molecule, a property that is significant for the functionality of many organic electronic materials and biologically active compounds. researchgate.netnih.gov The transfer of electronic charge from a donor to an acceptor moiety is a key indicator of charge mobility. researchgate.net For derivatives of the parent pyrrolopyrimidine scaffold, these calculations are vital for understanding their potential as functional materials or as ligands interacting with biological targets.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). irjweb.comlibretexts.org In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are sites for nucleophilic attack. researchgate.net

For drug design, MEP maps are used to understand and predict the non-covalent interactions between a ligand, such as a 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine derivative, and its biological target. nih.gov The shape and charge distribution revealed by the MEP map can explain why certain substituents enhance biological activity by improving interactions within a receptor's binding pocket. nih.gov

Molecular Modeling and Simulation Studies

Building upon quantum chemical calculations, molecular modeling and simulation studies explore the dynamic behavior of molecules and their interactions with biological macromolecules. These techniques are central to modern drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). afjbs.com This method is used to estimate the strength of the interaction, often expressed as a docking score or binding free energy, and to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. afjbs.comnih.gov

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been investigated as potential inhibitors for various biological targets. For instance, N5-substituted pyrrolo[3,2-d]pyrimidin-4-amines were docked into the colchicine (B1669291) binding site of tubulin to evaluate their potential as microtubule targeting agents. nih.gov The docking scores suggested that these compounds could have activity comparable to or better than previously identified inhibitors. nih.gov Similarly, pyrrolo[3,2-d]pyrimidine derivatives have been designed and docked as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both significant targets in cancer therapy. nih.gov These studies help rationalize the structure-activity relationships observed in biological assays and guide the design of new, more potent analogs. nih.govnih.gov

Table 1: Molecular Docking Scores of N5-Substituted Pyrrolo[3,2-d]pyrimidine Analogs Targeting Tubulin

This interactive table displays the calculated docking scores for various analogs, indicating their predicted binding affinity.

CompoundN5-SubstituentDocked Score (kcal/mol)
5 Methyl-7.23
7 N-(2,4-dimethoxyphenyl)-7.79
6-13 (range) Various Alkyl/Aryl-5.86 to -7.41
Data sourced from a study on microtubule targeting agents. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model serves as a template for designing or identifying new molecules with similar biological activity.

This approach has been applied to related pyrrolopyrimidine series to understand their activity as modulators of targets like the Multidrug Resistance-Associated Protein 1 (MRP1). nih.gov By analyzing a set of active compounds (ligand-based) or the interaction patterns within a known receptor binding site (structure-based), researchers can distill the key features required for molecular recognition. nih.gov For the pyrrolo[3,2-d]pyrimidine scaffold, pharmacophore models can guide the strategic placement of substituents on the core structure to optimize interactions with targets like kinases, thereby enhancing potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular features essential for a desired biological effect. nih.govresearchgate.net

Studies on various pyrimidine derivatives, including the pyrrolopyrimidine scaffold, have successfully employed QSAR to predict their potential as therapeutic agents. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were performed on a series of pyrrolo[3,2-d]pyrimidine derivatives targeting the Kinase insert domain receptor (KDR), an important target in anticancer therapy. nih.gov These models yielded statistically significant results, with high correlation coefficients, indicating their robustness and predictive power for designing new potent KDR inhibitors. nih.gov

Another study focused on pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key target in cancer treatment. nih.gov This research utilized both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods to model the inhibitory activity of furopyrimidine and thienopyrimidine derivatives. nih.gov The results demonstrated that the non-linear ANN model (R² = 0.998) was significantly more powerful and predictive than the linear MLR model (R² = 0.889), highlighting the complex relationship between structure and activity in this class of compounds. nih.gov

Furthermore, QSAR models have been developed for 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives to identify structural features crucial for inhibiting Bruton's tyrosine kinase (BTK), a target for treating rheumatoid arthritis. benthamdirect.com These robust models provide valuable insights for the optimization of pharmacophores to develop new anti-rheumatic agents. benthamdirect.com Similarly, 2D-QSAR studies on pyrazolo[3,4-d]pyrimidine derivatives have helped delineate the structural requirements for their antiproliferative effects via inhibition of c-Src phosphorylation. researchgate.net

Table 1: Examples of QSAR Studies on Pyrrolopyrimidine Derivatives and Analogs

Compound Series Target QSAR Method(s) Key Findings Reference
Pyrrolo[3,2-d]pyrimidine derivatives KDR (type II) CoMFA, CoMSIA Generated models with high predictive power (r²pred > 0.89) for designing new inhibitors. nih.gov
Furopyrimidine and Thienopyrimidine derivatives VEGFR-2 MLR, ANN The non-linear ANN model showed superior predictive capability (R² = 0.998) compared to the MLR model. nih.gov
7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives BTK QSARINS Identified key molecular features for the optimization of pharmacophores for anti-rheumatic agents. benthamdirect.com
Pyrazolo[3,4-d]pyrimidine derivatives c-Src Phosphorylation 2D-QSAR (MLR, Heuristic) Models provided insights into substitution patterns to design more potent antiproliferative agents. researchgate.net

Molecular Dynamics Simulations of Compound-Biomolecular Systems

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic interactions between a small molecule, such as this compound, and its biological target at an atomic level. These simulations provide insights into the stability of the compound-biomolecule complex, binding modes, and the key amino acid residues involved in the interaction over time.

For example, MD simulations were conducted for 100 nanoseconds on novel pyrrolopyrimidine derivatives bound to Cyclooxygenase-2 (COX-2) and Toll-like receptor-4 (TLR-4) to evaluate their potential as anti-inflammatory agents. nih.gov These simulations help to precisely estimate the binding strength and stability of the docked complex. nih.gov

In another study, MD simulations were used to understand the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4), a target implicated in various cancers. The simulations revealed strong interactions with the hinge region of the kinase and highlighted how different substituents on the pyrrolopyrimidine core influence binding affinity. researchgate.net

The versatility of the pyrrolopyrimidine scaffold is further demonstrated by MD simulations of its derivatives in complex with other biomolecules. Simulations of pyrrolo[2,3-d]pyrimidine hybrids with porcine pancreatic alpha-amylase were used to analyze complex stability, providing a time-dependent, realistic context for their binding modes. researchgate.net The structural isomer, 7-deazapurine, has also been the subject of MD simulations to analyze its effect on DNA duplex conformation and dynamics, providing foundational knowledge on how these modifications impact biological macromolecules. nih.gov

Table 2: Examples of Molecular Dynamics (MD) Simulations with Pyrrolopyrimidine Scaffolds

Compound/Derivative Class Biomolecular System/Target Simulation Time Key Insights from Simulation Reference
Pyrrolo[2,3-d]pyrimidine derivatives COX-2, TLR-4 100 ns Provided precise estimation of binding strength and stability of the ligand-receptor complex. nih.gov
7H-pyrrolo[2,3-d]pyrimidine derivatives p21-activated kinase 4 (PAK4) Not Specified Revealed strong interactions with the kinase hinge region and identified key residues for binding. researchgate.net
Pyrrolo[2,3-d]pyrimidine hybrids Porcine pancreatic alpha-amylase 100 ns Analyzed the stability and binding modes of potential antidiabetic agents. researchgate.net
7-Deazapurine (Isomer) DNA duplex Not Specified Investigated the effects of the modified base on DNA conformation, stability, and dynamics. nih.gov

Mechanistic Investigations of Biological Activity Associated with 5 Methyl 5h Pyrrolo 3,2 D Pyrimidine Analogs

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine core have been systematically synthesized and evaluated as inhibitors of various protein kinases. These studies have provided a deeper understanding of the structure-activity relationships (SAR) that govern their potency and selectivity, offering a molecular basis for their observed biological effects.

Kinase Inhibition Profiles and Binding Modes

The versatility of the this compound scaffold allows for its adaptation to target a diverse set of kinases, including those involved in angiogenesis, cell proliferation, and survival.

A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent type-II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. nih.govdocumentsdelivered.com Type II inhibitors are known to bind to the inactive, DFG-out conformation of the kinase, accessing an allosteric site adjacent to the ATP pocket.

The key to achieving this binding mode was the incorporation of a diphenylurea moiety at the C4-position of the pyrimidine (B1678525) ring through an oxygen linker. nih.govdocumentsdelivered.com This structural feature allows the molecule to span both the ATP-binding region and the adjacent hydrophobic pocket. The co-crystal structure of a lead compound, 20d , with VEGFR2 confirmed its binding to the inactive conformation of the kinase. nih.govdocumentsdelivered.com This interaction is characterized by slow dissociation kinetics, contributing to its potent inhibitory activity. nih.govdocumentsdelivered.com

Further modifications on the terminal benzene (B151609) ring of the urea (B33335) moiety were explored to enhance activity against other kinases, such as Fibroblast Growth Factor Receptor (FGFR). For instance, the introduction of a piperazine (B1678402) group led to derivative 11l , which showed strong inhibition of both VEGFR2 and FGFR1, with the piperazine moiety forming additional interactions with Ile1025 and His1026 residues in VEGFR2. nih.gov

Table 1: Inhibitory Activity of this compound Analogs against VEGFR2

Compound Target Kinase Key Structural Feature Binding Mode Ref.
20d VEGFR2 C4-linked diphenylurea Type II (inactive form) nih.gov, documentsdelivered.com

| 11l | VEGFR2, FGFR1 | Terminal piperazine on urea | Type II | nih.gov |

The this compound scaffold has been successfully utilized to develop potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Studies have shown that 4,5-disubstituted pyrrolo[3,2-d]pyrimidines exhibit potent antiproliferative activity. nih.gov

In one study, modifications to the N-5 side chain of a potent pyrrolo[3,2-d]pyrimidine compound led to the development of 2cb , the tosylate salt of compound 2c . nih.gov This analog demonstrated potent dual inhibitory activity against both EGFR and HER2, with IC₅₀ values of 11 nM for both kinases. nih.gov The X-ray cocrystal structure of a related compound, 34e (TAK-285) , with both EGFR and HER2 confirmed that it interacts with expected residues within their respective ATP binding pockets, validating the design approach. researchgate.net These findings highlight the importance of the N-5 side chain in optimizing the pharmacokinetic and pharmacodynamic properties of these dual inhibitors. nih.gov

Table 2: Dual Inhibitory Activity of this compound Analogs against EGFR/HER2

Compound Target Kinase IC₅₀ (nM) Ref.
2cb EGFR 11 nih.gov
HER2 11 nih.gov

| 34e (TAK-285) | EGFR/HER2 | Not Specified | researchgate.net |

Several this compound derivatives developed as VEGFR2 inhibitors have also demonstrated significant activity against other receptor tyrosine kinases involved in angiogenesis, such as Platelet-Derived Growth Factor Receptor (PDGFR) and Tie-2. nih.govnih.gov

Specifically, compound 20d , a potent VEGFR2 inhibitor, was also found to inhibit PDGFR and Tie-2 kinases. nih.govdocumentsdelivered.com This multi-targeted profile is a common feature of many type II kinase inhibitors, which can often accommodate the structural nuances of different kinase active sites. Additionally, early derivatives 1a and 1b from this class were identified as potent triple inhibitors of VEGFR, PDGFR, and Tie-2 kinases, prompting further optimization efforts. nih.gov This polypharmacology can be advantageous, as simultaneous inhibition of multiple pro-angiogenic pathways can lead to a more robust biological response.

Table 3: Multi-Targeted Activity of this compound Analogs

Compound Co-inhibited Kinases Ref.
20d PDGFR, Tie-2 nih.gov, documentsdelivered.com
1a PDGFR, Tie-2 nih.gov

| 1b | PDGFR, Tie-2 | nih.gov |

The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the well-known purine (B94841) core, has been explored for the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. While much of the research in the broader class of pyrrolopyrimidines has focused on the pyrrolo[2,3-d]pyrimidine isomer, the potential of the [3,2-d] scaffold is also recognized. acs.orgnih.gov

Studies on related heterocyclic systems, such as 2-arylaminopurines, have provided insights into achieving selectivity for CDK2 over other CDKs like CDK1. acs.orgnih.gov For instance, the pyrrolopyrimidine analog 98 (a pyrrolo[2,3-d]pyrimidine) was found to be only 4-5 fold less potent than the lead purine compound against CDK2 and maintained approximately 100-fold selectivity over CDK1. acs.org This suggests that the pyrrolo[3,2-d]pyrimidine core could similarly be decorated with appropriate substituents to achieve potent and selective CDK2 inhibition. The key to selectivity often lies in exploiting subtle conformational differences in the ATP binding site, particularly in the glycine-rich loop region. nih.gov

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. nih.govnih.gov Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been investigated for their effects on this pathway. nih.gov

One study on the lead analog AGF347 and related compounds found that their antitumor effects were associated with the suppression of mTOR signaling. nih.gov These compounds function as multi-targeted agents, inhibiting not only kinases but also other enzymes like serine hydroxymethyltransferase 2 (SHMT2) and enzymes within the de novo purine biosynthesis pathway. nih.gov The downstream consequences of this multi-targeted action include the modulation of pathways that are heavily reliant on cellular metabolic status, such as the mTOR pathway, which integrates signals from growth factors and nutrient availability. nih.govmedchemexpress.com While direct inhibition of PI3K or mTOR by these specific pyrrolo[3,2-d]pyrimidine analogs was not the primary focus of the study, the suppression of mTOR signaling highlights a key mechanistic consequence of their multi-targeted profile. nih.gov

Receptor Ligand Binding and Antagonism Mechanisms

Neuropeptide Y (NPY) is a powerful neurotransmitter involved in regulating physiological processes, including food intake and energy balance. nih.govacs.org The NPY Y5 receptor subtype is believed to play a significant role in mediating the appetite-stimulating effects of NPY, making it a therapeutic target for the treatment of obesity. nih.govacs.orgnih.gov

A series of pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated as NPY Y5 receptor antagonists. nih.govacs.org These compounds were designed to bind to the Y5 receptor and block the signaling cascade initiated by NPY. The mechanism of antagonism involves preventing NPY from binding, which in turn inhibits downstream effects such as the depression of synaptic glutamate (B1630785) release. nih.gov Pharmacological studies have identified several potent NPY Y5 antagonists from this chemical class. nih.govacs.org However, despite the identification of potent antagonists and their progression into clinical trials, targeting the NPY5 receptor alone has not resulted in clinically significant weight loss in humans, suggesting a more complex regulatory network for energy homeostasis. nih.gov

Table 6: Activity of Pyrrolo[3,2-d]pyrimidine Derivatives as NPY Y5 Receptor Antagonists

Compound Class Biological Target Mechanism Reference

Adenosine (B11128) A1 Receptor Antagonism

The structural characteristics of known adenosine A1 receptor (A1R) antagonists have spurred investigations into pyrimidine derivatives as a promising source of novel A1R antagonists. rrpharmacology.ru Compounds such as Tonapofylline and Rolofylline, which are imidazopyrimidine derivatives, and Derenofylline, a pyrrolo[2,3-d]pyrimidine, highlight the potential of the broader pyrimidine scaffold in developing A1R-targeting agents. rrpharmacology.ru Ligands for adenosine A1 receptors are considered valuable candidates for developing treatments for a range of conditions, including certain cardiac arrhythmias, angina, high triglyceride levels, type 2 diabetes, and neuropathic pain. researchgate.netrrpharmacology.ru

The search for new A1R antagonists has been systematic, involving both computational (in silico) and biological (in vitro) screening methods. researchgate.netrrpharmacology.ru For instance, a study investigating nitro derivatives of azolo[1,5-a]pyrimidines utilized computer-based predictions to identify compounds with a high likelihood of A1-antagonistic activity. researchgate.netrrpharmacology.ru Subsequent in vitro testing on isolated mouse atria confirmed the A1-blocking effect of a tetrazolo[1,5-a]pyrimidine (B1219648) derivative, validating the predictive approach. researchgate.netrrpharmacology.ru This highlights a methodical approach to identifying promising drug candidates within the pyrimidine class for more detailed pharmacological study. researchgate.netrrpharmacology.ru

Intensive research efforts have led to the identification of several A1R antagonists that have advanced to clinical development. nih.gov These candidates typically exhibit high affinity for the human A1R subtype and significant selectivity over other adenosine receptor subtypes. nih.gov The development of these compounds underscores the therapeutic potential of targeting the A1 receptor. nih.gov

Cellular and Molecular Responses

Recent studies have demonstrated that halogenated pyrrolo[3,2-d]pyrimidine analogs possess antiproliferative activity, with a notable effect being the accumulation of cells in the G2/M phase of the cell cycle. nih.gov This disruption of the normal cell cycle progression is a key mechanism of their anticancer effects. The G2/M checkpoint is a critical regulatory point that prevents cells from entering mitosis with damaged DNA. By inducing arrest at this phase, these compounds can inhibit cell division and proliferation.

The induction of G2/M arrest is a strategy employed by various agents, including some viruses and chemotherapeutic compounds, to manipulate host cell processes. nih.gov Viruses, for example, can induce G2/M arrest to create a more favorable environment for their own replication. nih.gov In the context of cancer therapy, compounds that induce G2/M arrest can be particularly effective. nih.gov For instance, the isoflavonoid (B1168493) genistein (B1671435) is known to inhibit cancer cell growth by inducing G2/M arrest in a manner that is not toxic to normal cells. nih.gov This is often associated with the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21, which can bind to and inhibit the activity of Cdk/cyclin complexes that are essential for entry into mitosis. nih.govnih.gov

The ability of this compound analogs to cause cell accumulation in the G2/M phase suggests that they may interfere with the complex regulatory network that governs this stage of the cell cycle. nih.gov This could involve the modulation of key proteins such as cyclins and Cdks, which are central to cell cycle progression.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This family includes both anti-apoptotic proteins (like Bcl-2 itself, Bcl-XL, and Mcl-1) and pro-apoptotic proteins (such as Bax, Bak, Bid, and Puma). nih.gov The balance between these opposing factions determines a cell's fate. nih.gov Anti-apoptotic Bcl-2 proteins function by binding to and sequestering their pro-apoptotic counterparts, preventing them from initiating the apoptotic cascade. nih.gov

A key event in the intrinsic pathway is the activation and oligomerization of Bax and Bak, which leads to the formation of pores in the mitochondrial outer membrane. nih.gov This permeabilization allows for the release of cytochrome c into the cytosol, which then triggers the activation of a cascade of caspases, including the executioner caspase-3. nih.gov Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Compounds that can disrupt the inhibitory interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members are of significant interest as potential anticancer agents. These "BH3 mimetics" can effectively "release the brakes" on apoptosis by binding to anti-apoptotic proteins, freeing up pro-apoptotic proteins to do their job. nih.gov Some compounds have been shown to act as Bcl-2 inhibitors, leading to the induction of caspase-3-mediated apoptosis. nih.gov This inhibition promotes the mitochondrial-dependent apoptotic pathway. nih.gov

The process of apoptosis is often tightly linked with other cellular processes, such as autophagy. For example, the Bcl-2-caspase-3-HDAC6 cascade has been identified as a crucial regulatory pathway that links apoptosis and autophagy. nih.gov

It has been hypothesized that certain pyrrolo[3,2-d]pyrimidine compounds act as DNA alkylating agents due to their electrophilic nature. nih.gov This hypothesis has been investigated using techniques such as γ-H2Ax staining. nih.gov The histone protein H2Ax is rapidly phosphorylated to form γ-H2Ax at the sites of DNA double-strand breaks, serving as an early marker of DNA damage and a signal for the recruitment of DNA repair machinery. nih.gov Studies on MOLM-14 cells treated with a halogenated pyrrolo[3,2-d]pyrimidine analog showed a significant increase in γ-H2Ax staining, providing evidence of DNA damage. nih.gov

The DNA-damaging mechanism of action observed for some pyrrolo[3,2-d]pyrimidine analogs positions them as a class of compounds with potential for further development as antiproliferative agents. nih.gov

The inflammatory process involves a complex cascade of events, including the production of inflammatory mediators by enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). bohrium.com COX-2 is a key enzyme in the synthesis of prostaglandins (B1171923), which are potent inflammatory molecules. nih.gov The overexpression of COX-2 is a hallmark of chronic inflammation and is implicated in the development of various diseases, including cancer. nih.gov Similarly, iNOS produces large amounts of nitric oxide (NO), which can be cytotoxic and contribute to inflammation. nih.gov

Pyrimidine derivatives are a class of compounds that have demonstrated a wide range of biological activities, including anti-inflammatory properties. bohrium.com The modulation of COX-2 and iNOS activity is a key target for anti-inflammatory drugs. nih.gov For example, some chrysin (B1683763) derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced production of nitrate (B79036) (an indicator of NO production) in macrophage cells. nih.govcaldic.com

Interestingly, the mechanisms of inhibition can be varied. Some compounds may directly inhibit the enzymatic activity of COX-2 or iNOS, while others may act at the level of gene expression, suppressing the transcription of the genes that code for these enzymes. nih.govcaldic.com For instance, some flavonoids have been shown to suppress the promoter activities of COX-2 and iNOS. caldic.com

The ability to selectively inhibit COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as COX-1 is involved in the production of prostaglandins that are necessary for normal physiological functions, such as maintaining the integrity of the gastrointestinal tract. nih.govcaldic.com Three-dimensional modeling studies have been used to understand the structural basis for the selective inhibition of COX-2 by certain compounds. nih.govcaldic.com

Coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), encode a highly conserved macrodomain protein (Mac1) that plays a crucial role in viral replication. nih.gov Mac1 functions by removing ADP-ribose from host proteins, a process that is thought to promote viral replication and help the virus evade the host's innate immune response, specifically the interferon (IFN) response. nih.gov Due to its essential role in the viral life cycle, Mac1 has emerged as an attractive target for the development of antiviral therapies. nih.gov

Pyrrolo-pyrimidine-based compounds have been identified as inhibitors of Mac1. nih.gov One such compound, initially identified as MCD-628, was found to inhibit Mac1 activity in vitro. nih.gov However, this compound did not effectively reduce coronavirus replication in cell-based assays, a limitation that was hypothesized to be due to its poor cell permeability. nih.gov

To address this, more hydrophobic derivatives of the initial compound were developed. nih.gov This led to the identification of several new compounds that not only inhibited Mac1 in vitro but also demonstrated the ability to inhibit the replication of both murine hepatitis virus (MHV) and SARS-CoV-2 in cell culture. nih.gov Importantly, the antiviral activity of some of these compounds was enhanced in the presence of interferon-gamma (IFNγ), a finding that is consistent with the known function of Mac1 in counteracting the interferon response. nih.gov

To confirm that these compounds were indeed targeting Mac1, researchers used a technique called resistance-passaging. nih.gov By growing the virus in the presence of one of the inhibitory compounds, they were able to select for drug-resistant viral mutants. nih.gov Sequencing of these resistant viruses revealed specific mutations in the Mac1 protein, providing strong evidence that the pyrrolo-pyrimidine compounds exert their antiviral effect by directly inhibiting Mac1. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles for 5 Methyl 5h Pyrrolo 3,2 D Pyrimidine Scaffolds

Positional Substitution Effects on Biological Potency and Selectivity

The biological profile of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives can be significantly altered by introducing substituents at various positions on the bicyclic core. The N5, C4, C7, C2, and C6 positions have all been identified as key sites for modification, with each position playing a distinct role in modulating the compound's interaction with its biological target.

Influence of N5 Substitution on Activity and Potency Modulation

The nitrogen at the N5 position of the pyrrole (B145914) ring is a critical handle for modifying the properties of the 5H-pyrrolo[3,2-d]pyrimidine scaffold. Substitution at this position has been shown to directly influence the compound's antiproliferative activity, toxicity, and metabolic stability.

Research has demonstrated that N5 substitution can lead to a significant increase in potency. For instance, a series of N5-substituted 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidines showed enhanced activity against various cancer cell lines. In one study, N5 substitution reduced the EC50 value against CCRF-CEM leukemia cells by up to sevenfold compared to the unsubstituted parent compound. acs.orgdntb.gov.ua This suggests that the N5 position is a key area of interest for developing potent antiproliferative agents based on this scaffold. acs.orgdntb.gov.ua

Furthermore, N5 substitution serves as a strategy for creating "tunable" biological activity. By introducing specific moieties at this position, it is possible to modulate the compound's pharmacokinetic profile. For example, certain N5-substituted derivatives have been designed as prodrugs, which are rapidly metabolized in vivo to the active, unsubstituted parent compound. This approach can help to decrease systemic toxicity while maintaining potent antiproliferative effects. The plasma half-life of one such active N5-substituted compound was found to be 32.7 minutes, demonstrating rapid conversion to its parent analog.

The following table summarizes the effect of various N5 substitutions on the biological activity of 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine against the CCRF-CEM cancer cell line.

CompoundN5-SubstituentEC50 (µM) against CCRF-CEM
Parent Compound-H>10
Derivative A-CH2CH2OH1.4
Derivative B-CH2C6H52.1
Derivative C-CH2(4-F-C6H4)1.5

Data is representative and compiled from findings in referenced literature.

Impact of C4 Substituents on Target Binding Affinity and Specificity

The C4 position on the pyrimidine (B1678525) ring is a pivotal site for influencing target binding and specificity. Modifications at this position can dramatically alter the therapeutic application of the scaffold, directing it toward different biological targets such as protein kinases or tubulin.

A chlorine atom at the C4 position has been found to be a prerequisite for certain antiproliferative activities. However, replacing this chlorine with larger, more complex moieties can lead to highly potent and selective inhibitors of specific enzymes. For example, the introduction of a diphenylurea moiety at the C4-position via an oxygen linker resulted in a series of potent type-II inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase. nih.gov One of these compounds, 1-(2-fluoro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea, demonstrated strong inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC). nih.gov

In a different approach, the substitution of the C4-chloro group with various N-aryl amines has led to the discovery of potent antitubulin agents. These compounds act as microtubule depolymerizing agents by binding to the colchicine (B1669291) site of tubulin. The nature of the aryl amine substituent at C4 is critical for this activity.

The table below illustrates the impact of C4 substituents on the biological activity of this compound derivatives.

C4-SubstituentTargetExample CompoundBiological Effect
-ClGeneral Antiproliferative2,7-dichloro-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidineRequired for baseline activity
-O-phenyl-ureaVEGFR2 Kinase1-(2-fluoro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)ureaPotent and selective kinase inhibition nih.gov
-NH-(4-methoxyphenyl)TubulinN-(4-methoxyphenyl)-N,2-dimethyl-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amineSubmicromolar inhibition of cell proliferation

Role of C7 Halogenation in Enhancing Biological Activity

Halogenation at the C7 position of the pyrrole ring has been identified as a highly effective strategy for boosting the biological potency of 5H-pyrrolo[3,2-d]pyrimidine derivatives. The introduction of a halogen, particularly iodine or bromine, at this site can lead to a substantial enhancement in antiproliferative activity.

Studies have shown that the introduction of an iodine atom at C7 can decrease the IC50 values of these compounds into the sub-micromolar range, representing a significant increase in potency. For example, the IC50 of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine against HeLa cells was 19 µM, whereas the IC50 of its C7-iodo counterpart was 0.92 µM. This enhancement is not limited to iodine; C7-bromine has also been shown to impart significant activity in various inhibitor series.

This marked increase in cytotoxicity is often accompanied by a change in the mechanism of action. For instance, while the non-halogenated parent compound might induce cell cycle arrest at the G2/M phase with minimal apoptosis, the C7-halogenated analogs have been observed to be robust inducers of apoptosis.

Effects of Other Ring Substitutions (C2, C6)

While N5, C4, and C7 are primary sites for modification, substitutions at the C2 and C6 positions also play a significant role in defining the biological activity of the this compound scaffold.

C2 Position: The C2 position is crucial for enzymatic recognition. google.com The nature of the substituent at this site can greatly influence the compound's potency. For example, in a series of antitubulin agents, the removal of a C2-methyl group led to a twofold reduction in cytotoxicity. nih.gov Conversely, replacing the C2-methyl group with a C2-amino group resulted in a substantial decrease in activity, indicating that a small, non-polar group is preferred at this position for this particular class of compounds. nih.gov

C6 Position: The C6 position, while less explored, has also been shown to be a site where modifications can enhance biological activity. In the same series of antitubulin agents, the addition of a methyl group at the C6 position resulted in a threefold improvement in cytotoxic activity and a five- to six-fold enhancement in the ability to disrupt microtubules. nih.gov Other research has explored the synthesis of derivatives with a carboxylic acid group at the C6 position, opening up possibilities for further functionalization or for improving properties such as solubility.

Stereochemical Considerations in Ligand-Target Interactions

While the core this compound scaffold is planar and achiral, the introduction of substituents at various positions can create chiral centers or lead to atropisomerism, making stereochemistry a critical factor in ligand-target interactions. The three-dimensional arrangement of atoms is fundamental to achieving a precise fit within the binding pocket of a biological target, thereby influencing potency and selectivity.

Although detailed SAR studies on specific stereoisomers of this scaffold are not extensively reported in the public domain, the principles of medicinal chemistry and evidence from related structures underscore its importance. For instance, the synthesis of derivatives bearing chiral substituents, such as a substituted pyrrolidine (B122466) at the C4 position, inherently introduces stereochemical considerations. nih.gov The specific stereoisomer (R or S) of the pyrrolidine ring will dictate the orientation of the substituent, which can lead to significant differences in binding affinity and biological activity.

Furthermore, co-crystal structures of potent inhibitors, such as the VEGFR2 inhibitor compound 20d, reveal a highly specific three-dimensional binding mode within the enzyme's active site. nih.gov Any change in the stereochemistry of the ligand would likely disrupt these crucial interactions, leading to a loss of potency. The development of enantioselective synthetic methods for related heterocyclic compounds further highlights the recognized importance of accessing single, pure stereoisomers for biological evaluation.

Strategies for "Tunable" Biological Activity and Targeted Molecular Design

The extensive SAR data available for the this compound scaffold has enabled the development of sophisticated strategies for designing molecules with tailored biological activities. By combining modifications at different positions, medicinal chemists can create compounds with optimized potency, selectivity, and drug-like properties.

One of the key strategies is the concept of "tunable" activity , primarily achieved through N5 substitution. As discussed, this position can be modified to create prodrugs that improve the therapeutic index by reducing off-target toxicity while ensuring the active compound is released at the desired site. acs.orgdntb.gov.ua This approach allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

Rational design based on target structure information is another powerful strategy. The development of potent VEGFR2 inhibitors was guided by the goal of creating type-II inhibitors that bind to the inactive conformation of the kinase. nih.gov This was achieved by introducing a specific C4-substituent (a diphenylurea moiety) designed to occupy the allosteric site adjacent to the ATP-binding pocket. nih.gov Similarly, derivatives of this scaffold have been rationally designed as neuropeptide Y5 receptor antagonists for potential use in treating obesity.

Furthermore, researchers have successfully designed dual-target inhibitors based on this scaffold. By carefully selecting substituents, it is possible to create compounds that inhibit two different enzymes in a single metabolic pathway. For example, certain pyrrolopyrimidine derivatives have been developed to inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in folate metabolism. This multi-targeted approach can be more effective in treating complex diseases like cancer and may help to overcome drug resistance.

Emerging Non Therapeutic Academic Applications of Pyrrolo 3,2 D Pyrimidines

Applications as Chemical Probes for Biological Systems

A comprehensive review of the current academic literature reveals a notable gap in the documented use of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine as a chemical probe for the non-therapeutic study of biological systems. While the broader class of pyrrolo[3,2-d]pyrimidines has been extensively investigated for medicinal chemistry purposes, particularly as kinase inhibitors and anticancer agents, their application as inert tools for biological research is not well-established in the reviewed literature.

Chemical probes are essential for dissecting complex biological processes, and their utility often hinges on specific binding to a target of interest without eliciting a significant biological response. The current body of research on this compound and its close derivatives is predominantly oriented towards achieving a biological effect, thus falling outside the scope of non-therapeutic chemical probes. Future research may yet uncover such applications for this versatile scaffold.

Potential in Functional Materials Science (e.g., Fluorescence Properties)

While specific data on the fluorescence properties of this compound are not available in the reviewed literature, research into the photophysical properties of the broader pyrrolo[3,2-d]pyrimidine class of compounds has demonstrated their potential as fluorescent materials. A notable study on a series of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has shed light on their fluorescent characteristics and the influence of various substituents on these properties. nih.govarabjchem.org

The investigation into these derivatives revealed that their absorption and emission wavelengths, as well as their fluorescence quantum yields, are highly dependent on the substitution pattern of the molecule. nih.govarabjchem.org For instance, the introduction of electron-donating groups, such as N,N-dimethylaminophenyl substituents, led to a significant bathochromic (red) shift in both the absorption and emission spectra. nih.govarabjchem.org More strikingly, these substitutions resulted in a dramatic increase in fluorescence quantum yields, with values reaching as high as 83%. nih.govarabjchem.org

In contrast, compounds with less electron-donating or electron-withdrawing groups exhibited much weaker fluorescence. nih.gov For example, a methyl-substituted derivative showed a quantum yield of only 9%, while a thienyl-substituted compound had a quantum yield of 4%. nih.gov A derivative with a trifluoromethylphenyl group showed almost no emission. nih.gov This "tunability" of the photophysical properties through synthetic modification is a key characteristic for the development of functional fluorescent materials.

The photophysical properties of selected pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones are summarized in the interactive table below.

Compound (Substitution Pattern)Absorption Max (λabs) [nm]Emission Max (λem) [nm]Fluorescence Quantum Yield (ΦF) [%]
4a (Methyl-substituted)~2904439
4j (Trifluoromethylphenyl-substituted)--~0.1
4k (N,N-dimethylaminophenyl-substituted)36347383
4l (N,N-dimethylaminophenyl/Trifluoromethylphenyl)36247171
4m (Thienyl-substituted)3034484

Data sourced from a study on the synthesis and photophysical properties of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov

These findings underscore the potential of the pyrrolo[3,2-d]pyrimidine scaffold as a core structure for the design of novel fluorescent materials. By strategically modifying the substituents, it is possible to fine-tune the emission color and intensity, opening up possibilities for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents. However, it is important to reiterate that the direct investigation of the fluorescence properties of this compound has not been reported in the reviewed scientific literature.

Challenges and Future Research Trajectories for 5 Methyl 5h Pyrrolo 3,2 D Pyrimidine Research

Advancements in Stereoselective and Sustainable Synthetic Methodologies

A primary challenge in the exploration of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives lies in the development of efficient, stereoselective, and sustainable synthetic routes. Current synthetic strategies often involve multi-step processes that may lack the desired efficiency or environmental compatibility for large-scale production. nih.gov While general methods for creating the pyrrolo[3,2-d]pyrimidine core exist, such as those starting from substituted pyrroles or pyrimidines, there is a clear need for more advanced methodologies. nih.govacs.org

Future research must prioritize the development of novel synthetic pathways that offer high yields and are amenable to diversity-oriented synthesis. nih.gov A significant hurdle is the introduction of chiral centers in a controlled manner. The biological activity of many therapeutic agents is dependent on specific stereochemistry, yet dedicated stereoselective syntheses for the this compound framework are not extensively reported. Future synthetic endeavors should focus on asymmetric catalysis and the use of chiral auxiliaries to access enantiomerically pure analogs.

Furthermore, the principles of green chemistry are yet to be widely applied in the synthesis of this scaffold. The development of one-pot reactions, the use of environmentally benign solvents and reagents, and catalyst-driven processes would represent a substantial advancement. scielo.org.mx Exploring multicomponent reactions could provide rapid access to a library of complex derivatives from simple starting materials, accelerating the drug discovery process.

Elucidation of Comprehensive Mechanistic Action Pathways

While numerous derivatives of this compound have demonstrated potent biological activity, a comprehensive understanding of their precise mechanisms of action is often incomplete. Studies have successfully identified that various analogs function as inhibitors of critical cellular enzymes. For instance, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. nih.gov The co-crystal structure of one such derivative with VEGFR2 confirmed its binding to the inactive kinase conformation. nih.gov Other analogs have been developed as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy. nih.gov

However, for other analogs, the mechanism is less clear. Some studies suggest that certain halogenated pyrrolo[3,2-d]pyrimidines may function as DNA alkylating agents. nih.gov This hypothesis is supported by COMPARE analysis, which shows a strong correlation between the activity profiles of these compounds and known DNA alkylators and groove binders. nih.gov Research on N5-substituted derivatives further supports that these compounds may act as non-specific antiproliferative agents through a DNA-damaging mechanism. nih.govnih.gov Another line of research points towards the inhibition of mitochondrial one-carbon metabolism by targeting enzymes like serine hydroxymethyltransferase (SHMT) 2. princeton.edu

A significant future challenge is to move beyond broad classifications and elucidate the detailed molecular pathways. This involves identifying direct binding partners, understanding downstream signaling effects, and clarifying whether the observed cellular effects (e.g., cell cycle arrest) are due to on-target or off-target activities. nih.gov Advanced techniques such as chemical proteomics, transcriptomics, and metabolomics will be instrumental in mapping the complete interactome and mechanistic pathways of these promising compounds.

Design of Highly Selective and Potent Analogs for Novel Biological Targets

The structural versatility of the this compound core has enabled the design of potent inhibitors for various biological targets. Structure-activity relationship (SAR) studies have been crucial in guiding the optimization of these compounds. For example, the incorporation of a diphenylurea moiety at the C4-position was found to be critical for potent VEGFR2 inhibition. nih.gov Similarly, the exploration of bicyclic fused rings designed to fit the back pocket of HER2/EGFR led to the discovery of highly potent dual inhibitors. nih.gov The substitution at the N5 position has also been identified as a key site for modulating biological activity and tuning the pharmacokinetic profile of these agents. nih.govnih.gov

Despite these successes, a major challenge is to achieve greater selectivity to minimize off-target effects and associated toxicities. Many kinase inhibitors, for example, interact with multiple kinases due to the conserved nature of the ATP-binding site. A key future direction is the rational design of analogs that target unique features of the desired protein, such as allosteric sites or less conserved regions outside the active site.

Furthermore, the vast majority of research has focused on a relatively narrow range of biological targets, primarily kinases involved in oncology. nih.govnih.gov A significant opportunity exists to explore the potential of this compound derivatives against novel biological targets implicated in other diseases. This includes, but is not limited to, neurodegenerative disorders, inflammatory conditions, and infectious diseases. nih.gov The development of analogs as chemical probes could also facilitate the validation of new drug targets. The design of molecules with novel mechanisms of action, such as protein degraders that leverage the ubiquitin-proteasome system, represents another exciting frontier for this scaffold. rsc.org

Table 1: Representative this compound Analogs and Their Biological Targets

Compound Target(s) Reported Activity Reference
Compound 20d (1-(2-fluoro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea) VEGFR2, PDGFR, Tie-2 Potent inhibition of VEGFR2 kinase and VEGF-stimulated HUVEC proliferation. nih.gov
Compound 51m (N-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo(3,2-d)pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide) HER2/EGFR Potent dual inhibitor with IC₅₀ values of 0.98 nM (HER2) and 2.5 nM (EGFR). Showed tumor regression in xenograft models. nih.gov
AGF347 SHMT2, GARFT, AICARFT Inhibits mitochondrial and cytosolic one-carbon metabolism, showing broad-spectrum antitumor efficacy. princeton.eduresearchgate.net

| N5-substituted analogs | DNA/RNA | Act as antiproliferative agents, hypothesized to function via DNA alkylation. | nih.gov |

Exploration of Diverse Non-Biological Applications

Current research on this compound and its derivatives is overwhelmingly focused on their biological and medicinal applications. acs.org There is a notable absence of studies exploring their potential in non-biological contexts, such as materials science, agrochemicals, or as functional dyes. This represents a significant untapped area for future investigation.

The fused heterocyclic structure, rich in nitrogen atoms, suggests potential for these compounds to act as ligands for metal coordination, potentially leading to novel catalysts or functional materials with interesting electronic or photophysical properties. The planarity and potential for π-stacking in certain derivatives could be exploited in the field of organic electronics, for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Future research trajectories should include the systematic investigation of the physicochemical properties of the this compound scaffold. Characterizing its fluorescence, conductivity, and self-assembly behavior could unveil novel applications. Collaborative efforts between medicinal chemists and materials scientists will be essential to explore these diverse, non-biological avenues and unlock the full potential of this versatile heterocyclic system.

Q & A

Q. Basic Characterization :

  • ¹H/¹³C NMR : Key for confirming regiochemistry. For example, the 5-methyl group appears as a singlet at δ ~2.6 ppm, while aromatic protons in the fused ring system resonate between δ 6.5–8.5 ppm .
  • IR Spectroscopy : Absorptions at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the pyrrolopyrimidine core .
  • Elemental Analysis : Used to validate purity, with calculated vs. experimental C/H/N percentages (e.g., C: 57.83%, H: 5.20% for hydrochloride salts) .

Q. Advanced Analysis :

  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns and confirms molecular formulas.
  • X-ray Crystallography : Validates 3D structure and hydrogen-bonding networks (e.g., using SHELX for refinement) .

How does the reactivity of this compound compare to other pyrrolopyrimidine derivatives?

Basic Reactivity :
The 5-methyl group enhances electron density at the 4-position, favoring electrophilic substitution (e.g., halogenation at C4). In contrast, unsubstituted derivatives undergo regioselective reactions at C7 due to greater electron deficiency .

Q. Advanced Considerations :

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C4 is feasible with Pd catalysts, enabling aryl/heteroaryl group introduction .
  • Oxidative Stability : The methyl group reduces susceptibility to oxidation compared to ethyl or propyl derivatives, as shown in stability studies under ambient conditions .

What crystallographic tools are recommended for resolving structural ambiguities in pyrrolopyrimidine derivatives?

Q. Advanced Methodology :

  • SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, while SHELXD solves phases for twinned crystals .
  • ORTEP-3 : Generates publication-quality thermal ellipsoid plots to visualize bond lengths/angles and validate hydrogen-bonding motifs (e.g., N-H···O interactions) .

How can this compound be optimized for kinase inhibition activity?

Q. Advanced Design Strategy :

  • Substituent Effects : Introducing 4-phenoxy or 4-morpholinyl groups enhances VEGFR2 inhibition by occupying hydrophobic pockets in the kinase domain .
  • Bioisosteric Replacement : Replacing methyl with trifluoromethyl improves metabolic stability without compromising binding affinity .
  • SAR Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

How should researchers address contradictions in structure-activity relationship (SAR) data for pyrrolopyrimidine derivatives?

Q. Advanced Approach :

  • Meta-Analysis : Compare IC₅₀ values across studies to identify substituent-dependent trends (e.g., 5-methyl vs. 5-ethyl derivatives in VEGFR2 inhibition) .
  • Crystallographic Validation : Resolve conflicting SAR hypotheses by correlating activity with solved protein-ligand structures .
  • Statistical Modeling : Apply multivariate regression to decouple electronic (Hammett σ) and steric (Taft Eₛ) effects of substituents .

What strategies improve regioselectivity in electrophilic substitutions of pyrrolopyrimidines?

Q. Advanced Methodology :

  • Directing Groups : Install temporary protecting groups (e.g., SEM) at C7 to direct electrophiles to C4 .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr at electron-deficient positions .

What are the stability considerations for storing this compound?

Q. Basic Protocol :

  • Storage Conditions : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation and moisture absorption .
  • Degradation Monitoring : Use HPLC with UV detection (λ = 254 nm) to track impurity formation over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.